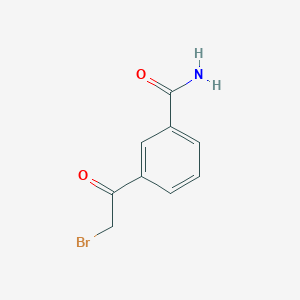
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,16,16,16-Octacosafluoro-15-(trifluoromethyl)hexadecyl methacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,16,16,16-Octacosafluoro-15-(trifluoromethyl)hexadecyl methacrylate is a fluorinated methacrylate compound. It is characterized by its high fluorine content, which imparts unique properties such as low surface energy, high chemical resistance, and hydrophobicity. These properties make it valuable in various industrial applications, particularly in the creation of coatings and surface treatments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,16,16,16-Octacosafluoro-15-(trifluoromethyl)hexadecyl methacrylate typically involves the esterification of methacrylic acid with a fluorinated alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or chromatography to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product. Additionally, the scalability of the process is optimized to meet the demands of large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,16,16,16-Octacosafluoro-15-(trifluoromethyl)hexadecyl methacrylate primarily undergoes polymerization reactions. It can participate in free radical polymerization, resulting in the formation of homopolymers or copolymers with other monomers.
Common Reagents and Conditions
The polymerization of this compound is typically initiated by free radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is carried out under inert conditions, often in the presence of a solvent like toluene or tetrahydrofuran (THF), at elevated temperatures.
Major Products Formed
The major products formed from the polymerization of this compound are fluorinated polymers with unique surface properties. These polymers exhibit excellent chemical resistance, low surface energy, and hydrophobicity, making them suitable for various applications, including coatings, adhesives, and sealants.
Applications De Recherche Scientifique
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,16,16,16-Octacosafluoro-15-(trifluoromethyl)hexadecyl methacrylate has a wide range of scientific research applications:
Biology: The compound’s hydrophobic nature makes it useful in the development of biomaterials and surface coatings for medical devices, reducing biofouling and improving biocompatibility.
Medicine: It is explored for use in drug delivery systems, where its chemical resistance and low surface energy can enhance the stability and efficacy of pharmaceutical formulations.
Industry: The compound is employed in the production of high-performance coatings, adhesives, and sealants, offering superior chemical resistance and durability.
Mécanisme D'action
The mechanism by which 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,16,16,16-Octacosafluoro-15-(trifluoromethyl)hexadecyl methacrylate exerts its effects is primarily related to its fluorinated structure. The high fluorine content imparts unique properties such as low surface energy and high chemical resistance. These properties are attributed to the strong carbon-fluorine bonds and the shielding effect of the fluorine atoms, which protect the underlying carbon backbone from chemical attack.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate: This compound is also a fluorinated acrylate with similar properties, used in the preparation of hybrid fluorous monolithic columns for nano-liquid chromatography and surface modification of multi-walled carbon nanotubes.
4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecylamine: Another fluorinated compound used in various applications, including surface treatments and coatings.
Uniqueness
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,16,16,16-Octacosafluoro-15-(trifluoromethyl)hexadecyl methacrylate stands out due to its exceptionally high fluorine content, which provides superior chemical resistance and hydrophobicity compared to other fluorinated compounds. Its unique structure makes it particularly valuable in applications requiring extreme durability and low surface energy.
Propriétés
Numéro CAS |
94158-64-2 |
|---|---|
Formule moléculaire |
C21H9F31O2 |
Poids moléculaire |
882.2 g/mol |
Nom IUPAC |
[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,16,16,16-octacosafluoro-15-(trifluoromethyl)hexadecyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C21H9F31O2/c1-5(2)6(53)54-4-3-7(22,23)9(25,26)11(29,30)13(33,34)15(37,38)17(41,42)19(45,46)18(43,44)16(39,40)14(35,36)12(31,32)10(27,28)8(24,20(47,48)49)21(50,51)52/h1,3-4H2,2H3 |
Clé InChI |
WSPGUHLVXPTGNB-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OCCC(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,9-Dimethyl-1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one](/img/structure/B14356809.png)
![3-[(6-Bromopyridin-2-yl)oxy]-N-(2-fluorophenyl)benzamide](/img/structure/B14356810.png)
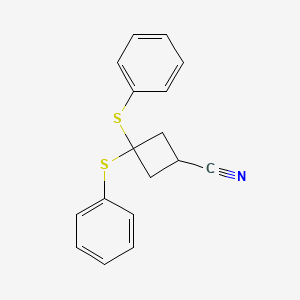


![1,1'-[(Difluoromethylene)disulfanediyl]bis(4-methylbenzene)](/img/structure/B14356831.png)
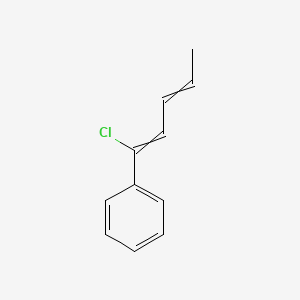
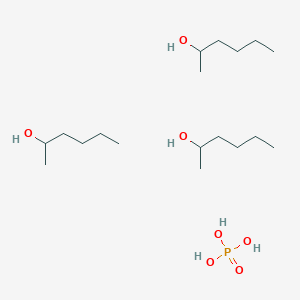
methanone](/img/structure/B14356844.png)
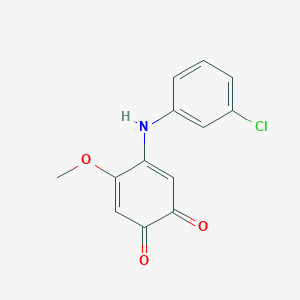
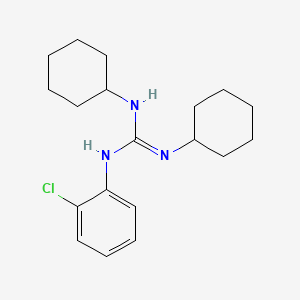
![2-(Bicyclo[2.2.1]heptan-2-yl)aniline](/img/structure/B14356860.png)
![(1,3-Benzothiazol-2-yl)[4-(3-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B14356866.png)
